Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)
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Overview
Description
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is a functionalized cerebellar ligand used in the development of PROTAC (PROteolysis TArgeting Chimeras) technology. This compound combines an E3 ligase ligand with a terminal piperidine, facilitating subsequent chemical reactions to generate protein degradants with rigid connectors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) involves the functionalization of lenalidomide with a piperazine and piperidine moiety. The reaction typically requires specific conditions such as controlled temperature and pH, along with the use of solvents like dimethyl sulfoxide (DMSO) and reagents like hydrochloric acid for the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to the cereblon E3 ubiquitin ligase complex, altering its specificity to target specific proteins for degradation. This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Pomalidomide: Another thalidomide derivative with enhanced potency.
Iberdomide: A newer compound with improved efficacy and safety profile.
Uniqueness
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is unique due to its functionalization with a piperazine and piperidine moiety, which enhances its ability to form rigid connectors in PROTAC technology. This feature distinguishes it from other similar compounds and makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C23H33Cl2N5O3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[3-oxo-6-[4-(piperidin-4-ylmethyl)piperazin-1-yl]-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H31N5O3.2ClH/c29-21-4-3-20(22(30)25-21)28-15-17-13-18(1-2-19(17)23(28)31)27-11-9-26(10-12-27)14-16-5-7-24-8-6-16;;/h1-2,13,16,20,24H,3-12,14-15H2,(H,25,29,30);2*1H |
InChI Key |
GCOKMWGDIBQIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl |
Origin of Product |
United States |
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